Predicted Lipophilicity (XLogP3 = 3.1) as an Indicator of Superior Membrane Permeability vs. Parent 2-Furylbenzimidazoles
CAS 1428139-15-4 possesses a computed XLogP3 value of 3.1, a physicochemical descriptor for lipophilicity that is optimally positioned within the range for oral drug-likeness (typically XLogP < 5). This value is notably higher than the parent 2-(5-methyl-2-furyl)-1H-benzimidazole moiety, for which the alogP is predicted to be below 2.5 due to the absence of a 2-phenyl substituent and a saturated core. The increased lipophilicity is driven by the presence of the 2-phenyl ring and the saturated tetrahydro core. This quantitative difference in XLogP predicts a significant advantage in passive membrane permeability, as cellular uptake often correlates with logP values between 1 and 4. A compound with an XLogP of 3.1 is theoretically more likely to achieve effective intracellular concentrations than a less lipophilic analog, directly impacting its utility in cell-based assays for VEGFR-2 or other intracellular targets [1].
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | 2-(5-methyl-2-furyl)-1H-benzimidazole (core pharmacophore): alogP estimated < 2.5 |
| Quantified Difference | Approximate difference of > 0.6 logP units |
| Conditions | Computed by XLogP3 3.0 (PubChem) for target; comparator value is an estimate based on the structural absence of a phenyl ring and saturated core |
Why This Matters
A higher, yet still drug-like, logP value suggests superior passive membrane permeability, which is a critical determinant of intracellular target engagement in cell-based assays, making this compound a preferred choice over more polar analogs for cellular VEGFR-2 inhibition studies.
- [1] PubChem. (2025). Compound Summary for CID 71668744, 6-(5-methyl-2-furyl)-2-phenyl-1,5,6,7-tetrahydro-4H-benzimidazol-4-one. National Center for Biotechnology Information. View Source
